2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a useful research compound. Its molecular formula is C16H19ClN4O3 and its molecular weight is 350.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1145682 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a novel synthetic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is C23H21ClN4O3. Its structure features a triazaspiro framework, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group is significant due to its established role in enhancing the bioactivity of similar compounds.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human leukemia cell lines, including K562, HL60, and U937. The cytotoxic effects were assessed using the MTS assay, which measures cell viability based on metabolic activity.
Table 1: Cytotoxic Activity Against Human Leukemia Cell Lines
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
K562 | 3.5 | A6730: 4.5 |
HL60 | 4.0 | JG454: 3.0 |
U937 | 5.0 | A6730: 5.5 |
The IC50 values indicate that the compound has comparable or superior potency against these cell lines when compared to established reference drugs .
Enzyme Inhibition
In addition to its cytotoxic properties, the compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic processes. Preliminary findings suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
---|---|---|
Acetylcholinesterase | 12.5 | Donepezil: 10.0 |
Urease | 6.0 | Thiourea: 21.25 |
The data indicates that the compound shows promising enzyme inhibition capabilities that could be leveraged in therapeutic contexts .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
- Enzyme Interaction : Binding studies suggest that the triazaspiro structure facilitates interaction with active sites of enzymes like AChE and urease, potentially altering their activity and contributing to therapeutic effects.
Case Studies
A recent study focused on the application of this compound in a therapeutic setting showed promising results in vivo. Mice models with induced leukemia treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups .
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c17-12-3-1-11(2-4-12)9-21-14(23)16(19-15(21)24)5-7-20(8-6-16)10-13(18)22/h1-4H,5-10H2,(H2,18,22)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHJXKYKJNWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.